(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid
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Overview
Description
(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in organic synthesis and peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the formation of the pent-2-enedioic acid moiety through a series of condensation and oxidation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound with consistent quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The Fmoc group can be substituted with other protective groups or functional moieties, enabling further modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions at other sites. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes and biological functions.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid: shares similarities with other Fmoc-protected amino acids and derivatives, such as Fmoc-Lysine and Fmoc-Glutamic acid.
Fmoc-Lysine: Used in peptide synthesis, it features a similar protective group but differs in the side chain structure.
Fmoc-Glutamic acid: Another Fmoc-protected amino acid, it has a different side chain, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the Fmoc group with a pent-2-enedioic acid moiety. This combination provides distinct reactivity and versatility, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(E)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17H,12H2,1H3,(H,22,27)(H,23,24)(H,25,26)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKHPLYYKJFFNI-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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